3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a cyclohexenone moiety
Properties
IUPAC Name |
3-(3-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10-13(16)5-4-6-14(10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNBORVFTDIRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A plausible route involves the reaction of 3-chloro-2-methylaniline with a preformed 5,5-dimethylcyclohex-2-en-1-one derivative. The enone’s α,β-unsaturated carbonyl system facilitates conjugate addition, where the amine acts as a nucleophile.
Example Protocol (Inferred from):
- Precursor Preparation : Synthesize 5,5-dimethylcyclohex-2-en-1-one via Diels-Alder reaction between isoprene and methyl vinyl ketone.
- Chlorination : Introduce a leaving group (e.g., chloride) at the 3-position of the cyclohexenone using PCl₅ or SOCl₂.
- Amination : React 3-chloro-5,5-dimethylcyclohex-2-en-1-one with 3-chloro-2-methylaniline in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
Key Parameters :
- Solvent : DMF or NMP for enhanced nucleophilicity.
- Catalyst : Triethylamine to scavenge HCl.
- Yield : ~50–70% (estimated based on analogous reactions in).
Process Optimization and Scalability
Solvent and Temperature Effects
Data from patent CN102161660A highlight the role of solvent polarity in amination reactions. For example, ethyl acetate/water biphasic systems improve yield by minimizing side reactions. Elevated temperatures (80–120°C) accelerate kinetics but may degrade thermally sensitive intermediates.
Catalytic Systems
The use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance reaction efficiency, though direct evidence for this compound is lacking.
Purification and Characterization
Chromatographic Methods
Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating the target compound. HPLC purity data are absent in available literature but would typically target >95% for research-grade material.
Spectroscopic Confirmation
- IR : Expected peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
- ¹H NMR :
- δ 1.10 (s, 6H, 5,5-dimethyl).
- δ 6.8–7.3 (m, aromatic protons).
- δ 5.50 (d, 1H, enone proton).
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interfere with the synthesis of certain proteins or disrupt cellular processes by binding to key enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and pharmaceuticals.
Tolfenamic acid: An anti-inflammatory drug that shares a similar aromatic structure with a chloro-substituted phenyl ring.
Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties, which may share some structural similarities.
Uniqueness
3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a chloro-substituted aromatic ring and a cyclohexenone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a synthetic organic compound that exhibits significant biological activity. Its structure includes a chloro-substituted aromatic ring and a cyclohexenone moiety, which contribute to its pharmacological properties. This compound is structurally related to Tolfenamic acid, a known cyclooxygenase (COX) inhibitor, suggesting potential anti-inflammatory and analgesic applications.
The primary biological activity of this compound is attributed to its inhibition of key enzymes involved in inflammatory pathways:
- Cyclooxygenases (COX) : Inhibiting COX prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This action may lead to reduced inflammatory responses in various conditions.
- Pantothenate Kinase : The compound also interacts with pantothenate kinase, impacting coenzyme A synthesis, which is crucial for fatty acid metabolism and energy production.
The compound has been shown to possess several biochemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈ClNO |
| Molecular Weight | 261.704 g/mol |
| CAS Number | 327981-30-6 |
| Inhibitory Activity | Inhibits jack bean urease (JBU), affecting urea hydrolysis |
Cellular Effects
The biological effects of this compound extend to various cellular processes:
- Prostaglandin Synthesis Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin levels, which may alleviate pain and inflammation.
- Impact on Urease Activity : The inhibition of urease can affect nitrogen metabolism in organisms, suggesting potential applications in managing urea-related conditions.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Anti-inflammatory Effects : Experimental models have demonstrated that the compound significantly reduces inflammation markers in vitro and in vivo, supporting its use in treating inflammatory diseases.
- Cytokine Modulation : Similar to other COX inhibitors, this compound may influence cytokine release, thereby modulating immune responses.
Case Studies
- In Vitro Study : A study assessed the effect of the compound on cultured monocytes stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in interleukin (IL)-1β and IL-18 release, showcasing its anti-inflammatory potential.
- Animal Model Research : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced expression of inflammatory mediators compared to control groups.
Q & A
Basic Research Questions
Q. What experimental conditions are critical for optimizing the synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one?
- Methodological Answer: Key factors include solvent selection (polar aprotic solvents like DMF or THF), reaction temperature (80–120°C for amination), and catalyst choice (e.g., Pd-based catalysts for coupling reactions). Characterization via H/C NMR and HPLC is essential to confirm purity and structure. For example, analogous studies on substituted cyclohexenones recommend iterative adjustments to reaction stoichiometry and reflux times to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?
- Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1600 cm).
- NMR Spectroscopy: H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and cyclohexenone protons (δ 1.5–2.5 ppm). C NMR confirms quaternary carbons (e.g., dimethyl groups at δ 25–30 ppm).
- Mass Spectrometry (EI/ESI): Validates molecular weight (e.g., [M+H] peak) and fragmentation patterns. Cross-referencing with databases like CC-DPS ensures accuracy .
Q. How should stability and storage conditions be determined for this compound in laboratory settings?
- Methodological Answer: Stability studies under varying temperatures (4°C, 25°C, −20°C), humidity (40–80% RH), and light exposure (UV/vis) are critical. Safety data sheets (SDS) for structurally similar compounds recommend inert-atmosphere storage (argon) in amber glass vials to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. A robust approach includes:
- Replication: Conduct independent assays with standardized protocols (e.g., MTT for cytotoxicity).
- Statistical Analysis: Use ANOVA or mixed-effects models to account for batch-to-batch variability.
- Purity Validation: Quantify impurities via LC-MS and correlate with bioactivity shifts. Split-plot experimental designs (as in trellis system studies) are effective for isolating confounding variables .
Q. What strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer: Apply the INCHEMBIOL framework:
- Lab Studies: Determine hydrolysis rates (pH 4–9), photolysis (UV irradiation), and soil adsorption coefficients (OECD Guideline 106).
- Field Studies: Monitor degradation metabolites in water/soil using HPLC-MS/MS.
- Computational Modeling: Predict environmental persistence via QSPR models (e.g., EPI Suite) .
Q. How can molecular modeling enhance understanding of this compound’s reactivity?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction pathways (e.g., amination kinetics) and transition states.
- Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
- Validation: Compare computed spectra (IR/NMR) with experimental data to refine force fields .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer:
- Fragment-Based Design: Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups).
- High-Throughput Screening (HTS): Use 96-well plates for parallel bioactivity assays.
- Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How can kinetic studies elucidate the mechanism of its thermal decomposition?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
